molecular formula C12H16O B7845201 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one

1-(2,4-Dimethylphenyl)-2-methylpropan-1-one

Cat. No. B7845201
M. Wt: 176.25 g/mol
InChI Key: WXTUTRMIGPHKKK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Studies

Research has revealed insights into the molecular structures of compounds related to 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one. For instance, studies on similar molecules such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one have provided valuable data on their molecular structures, showcasing dimeric pairs linked by hydrogen bonds (Burgess et al., 1998).

Complex Formation and Structure Analysis

Complex formation with other compounds, like in the case of 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol, has been studied to understand the equilibrium and isolation of specific isomers (Toda et al., 1988). Furthermore, X-ray crystallography has been employed to determine the structures of molecular complexes involving related compounds, such as 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol (Toda et al., 1985).

Radical Cation Studies

The behavior of arylalkanol radical cations has been explored, which provides insights into the oxidation and bond cleavage processes in similar compounds (Baciocchi et al., 1996).

Vibrational Spectra Analysis

Studies on vibrational spectra of compounds like 1-chloro-2-methylpropane offer understanding into the physical properties and molecular interactions of structurally related compounds (Crowder & Lin, 1980).

Synthesis and Reaction Studies

Research has been conducted on the synthesis of related compounds, such as 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones, providing valuable information on chemical reactions and synthesis methods (Rozhkova et al., 2013).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8(2)12(13)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTUTRMIGPHKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aluminium chloride (28.0 g, 0.21 mole) was suspended in 200 ml of anhydrous dichloromethane and cooled to 0° C. A solution of m-xylene (21.2 g, 0.2 mole) and isobutyryl chloride (21.3 g, 0.20 mole) in 50 ml of anhydrous dichloromethane was slowly added to this suspension. After the addition was completed, the reaction mixture was stirred at 0° C. for 1 h.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.